3-(1H-benzimidazol-1-yl)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide
Overview
Description
3-(1H-benzimidazol-1-yl)-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds Researchers have been exploring the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. These compounds are synthesized through reactions with N-nucleophiles, demonstrating the utility of the compound as a versatile building block for the synthesis of complex heterocyclic structures with potential applications in drug development and material science (Farag et al., 2011).
Antimicrobial and Anti-inflammatory Agents Another research avenue involves the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were prepared through multi-component cyclo-condensation reactions and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the potential of derivatives of this compound in creating new therapeutic agents (Kendre et al., 2015).
Cytotoxicity and DNA Interaction The compound and its derivatives have also been studied for their interactions with DNA, cellular DNA lesions, and cytotoxic effects. A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized and characterized for their ability to bind with DNA and induce cytotoxic effects, offering insights into their potential as anticancer agents (Paul et al., 2015).
Anti-diabetic Studies The hybrid molecules of benzimidazole-pyrazoline have been investigated for their anti-diabetic potential by screening them for α-glucosidase inhibition activity. This research underscores the chemical's role in developing new treatments for diabetes through the inhibition of enzymes involved in carbohydrate digestion (Ibraheem et al., 2020).
Efficient Synthesis Techniques Efficient, microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, showcasing advancements in synthetic methodologies that reduce reaction times and improve yields. These methods have broad implications for the rapid synthesis of heterocyclic compounds in research and industrial settings (Darweesh et al., 2016).
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-12-15(11-20-21)13-22(9-10-25-2)18(24)7-8-23-14-19-16-5-3-4-6-17(16)23/h3-6,11-12,14H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVGQFBNIRGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCOC)C(=O)CCN2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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